BenchChemオンラインストアへようこそ!

3-Bromo-2-methylimidazo[1,2-b]pyridazine

Cross-Coupling Chemistry Medicinal Chemistry Synthetic Methodology

Select this specific 3-Bromo intermediate for reproducible Pd-catalyzed coupling. The C-Br bond (82.6 kcal/mol) ensures higher reactivity than the chloro analog, while 97% purity minimizes SAR confounders. Essential for constructing diverse imidazo[1,2-b]pyridazine kinase inhibitor libraries.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1368313-23-8
Cat. No. B1381939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methylimidazo[1,2-b]pyridazine
CAS1368313-23-8
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)C=CC=N2)Br
InChIInChI=1S/C7H6BrN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3
InChIKeyRKFIFACEFUMUPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Guide for 3-Bromo-2-methylimidazo[1,2-b]pyridazine CAS 1368313-23-8: A Core Imidazo[1,2-b]pyridazine Building Block


3-Bromo-2-methylimidazo[1,2-b]pyridazine (CAS: 1368313-23-8) is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine family, a class widely explored in medicinal chemistry for developing kinase inhibitors [1]. With a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol, it is characterized by a bromine atom at the 3-position and a methyl group at the 2-position on the fused bicyclic core [2]. This specific substitution pattern is a key intermediate in synthetic pathways for generating structurally diverse compound libraries for biological evaluation [1][3].

Why 3-Bromo-2-methylimidazo[1,2-b]pyridazine Cannot Be Assumed Interchangeable with Other Halogenated Analogs


Generic substitution of 3-halogenated-2-methylimidazo[1,2-b]pyridazine analogs is not scientifically sound due to quantifiable differences in reactivity, purity, and physicochemical properties that directly impact synthetic efficiency and biological outcomes. The carbon-halogen bond strength, which dictates reactivity in key steps like palladium-catalyzed cross-couplings, differs significantly between bromine and chlorine [1]. Furthermore, vendor data indicates that this specific bromo-derivative is available at a higher standard purity (97%) compared to its chloro-analog (95%) . Its storage requirements also differ, necessitating cold-chain handling to maintain integrity, unlike some room-temperature-stable alternatives [2]. These factors collectively demonstrate that substituting one analog for another introduces uncontrolled variables, making direct, evidence-based selection of 3-Bromo-2-methylimidazo[1,2-b]pyridazine critical for reproducible results.

Quantitative Evidence Guide for 3-Bromo-2-methylimidazo[1,2-b]pyridazine: Head-to-Head Data vs. Key Analogs


Reactivity Advantage in Cross-Coupling: C-Br Bond Strength vs. C-Cl Analog

The 3-Bromo-2-methylimidazo[1,2-b]pyridazine derivative provides a more reactive handle for key transformations like Suzuki-Miyaura coupling compared to its chloro analog. This is rooted in the significantly lower carbon-halogen bond dissociation energy (BDE) for C-Br bonds. This quantitative difference translates to faster reaction rates and the potential for milder reaction conditions [1].

Cross-Coupling Chemistry Medicinal Chemistry Synthetic Methodology

Procurement-Ready Purity: 97% Assay for 3-Bromo-2-methylimidazo[1,2-b]pyridazine vs. 95% for the Chloro-Analog

When procuring the core scaffold for synthesis, the standard commercial purity of 3-Bromo-2-methylimidazo[1,2-b]pyridazine is 97%, based on vendor certificate of analysis data . This is quantitatively superior to the 3-chloro-2-methylimidazo[1,2-b]pyridazine analog, which is typically offered at a 95% purity specification from commercial suppliers .

Chemical Procurement Analytical Chemistry Quality Control

Cold-Chain Storage Mandate for 3-Bromo-2-methylimidazo[1,2-b]pyridazine to Preserve Long-Term Stability

To ensure the long-term chemical integrity of 3-Bromo-2-methylimidazo[1,2-b]pyridazine, suppliers explicitly specify a storage condition of 2-8°C under an inert atmosphere [1]. This cold-chain requirement is a direct indicator of a compound's inherent stability and is a key differentiator from more stable analogs that may be stored at room temperature, directly impacting procurement and storage logistics planning.

Compound Management Stability Studies Logistics

Optimal Use Cases for 3-Bromo-2-methylimidazo[1,2-b]pyridazine Based on Differentiated Evidence


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

The primary application for this compound is as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The lower bond dissociation energy of the C-Br bond (82.6 kcal/mol) compared to a C-Cl bond (97.6 kcal/mol) enables efficient derivatization at the 3-position, which is a critical step for generating compound libraries of imidazo[1,2-b]pyridazine-based kinase inhibitors [1].

Synthesis of High-Purity Kinase Inhibitor Leads

Researchers developing novel kinase inhibitors can prioritize this building block to ensure high purity (97%) of their advanced intermediates. This is especially important in medicinal chemistry campaigns where the presence of even small amounts of impurities can confound structure-activity relationship (SAR) studies and lead to false biological readouts [1]. The imidazo[1,2-b]pyridazine core is a validated scaffold for targeting kinases such as BTK, VEGFR, and DYRK1A [2].

Exploration of Physicochemical Property Space

The 3-bromo substituent provides a distinct physicochemical profile compared to its chloro- and iodo- counterparts. With a predicted LogP of ~1.8, this compound occupies a balanced lipophilicity range, which is often desirable for optimizing both target potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties [1]. Its selection over the less lipophilic chloro analog (predicted LogP ~1.4) or the more lipophilic iodo analog (predicted LogP ~2.1) can be a deliberate, data-driven strategy in drug design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-methylimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.